
4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide, also known as MOB-015, is a novel antifungal drug that has been developed for the treatment of onychomycosis, a fungal infection of the nails. MOB-015 is a promising drug candidate that has shown significant efficacy in preclinical studies and is currently undergoing clinical trials.
Wirkmechanismus
4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide exerts its antifungal activity by inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane. This leads to the disruption of the fungal cell membrane and subsequent death of the fungal cell.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile and is well-tolerated in preclinical studies. It has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it a promising candidate for the treatment of onychomycosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide for lab experiments include its potent antifungal activity, low toxicity profile, and favorable pharmacokinetic properties. However, one limitation is that this compound is a relatively new drug candidate, and more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the research and development of 4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide. These include:
1. Clinical trials: this compound is currently undergoing clinical trials, and further research is needed to determine its safety and efficacy in humans.
2. Combination therapy: this compound may be used in combination with other antifungal drugs to enhance its efficacy and reduce the risk of resistance.
3. Novel formulations: The development of novel formulations of this compound, such as topical creams or nail lacquers, may improve its efficacy and patient compliance.
4. New indications: this compound may have potential for the treatment of other fungal infections, such as candidiasis or aspergillosis.
In conclusion, this compound is a promising drug candidate for the treatment of onychomycosis. Its potent antifungal activity, low toxicity profile, and favorable pharmacokinetic properties make it a promising candidate for clinical development. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of fungal infections.
Synthesemethoden
The synthesis of 4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide involves a multi-step process that starts with the reaction of 3-methoxybenzohydrazide with acetic anhydride to form 3-acetoxy-3-(3-methoxyphenyl)-1,2,4-oxadiazole. This intermediate is then reacted with m-tolylbutyric acid in the presence of a coupling agent to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide has been extensively studied for its antifungal activity against various strains of dermatophytes, which are the fungi responsible for onychomycosis. In vitro studies have shown that this compound has potent fungicidal activity and is effective against both sensitive and resistant strains of dermatophytes.
Eigenschaften
IUPAC Name |
4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-14-6-3-8-16(12-14)21-18(24)10-5-11-19-22-20(23-26-19)15-7-4-9-17(13-15)25-2/h3-4,6-9,12-13H,5,10-11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSMYOBJIHKCPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCCC2=NC(=NO2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

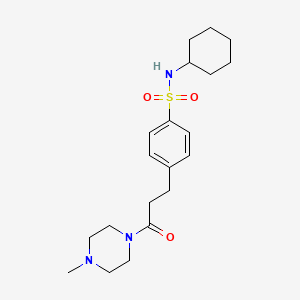
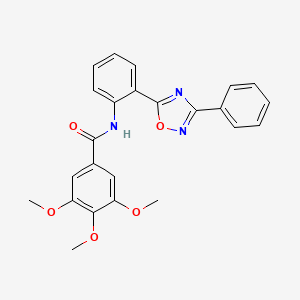
![methyl 4,5-dimethoxy-2-[3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido]benzoate](/img/structure/B7695672.png)
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7695684.png)
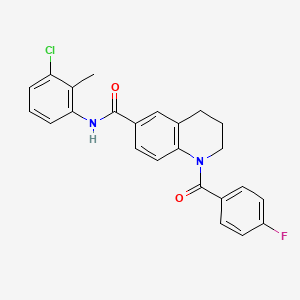


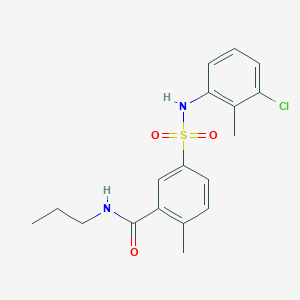
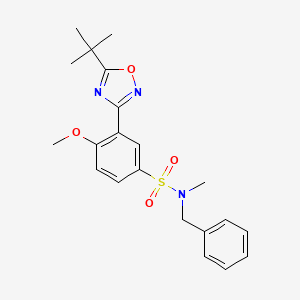
![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7695713.png)
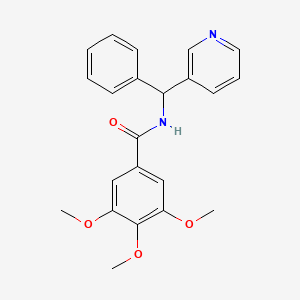
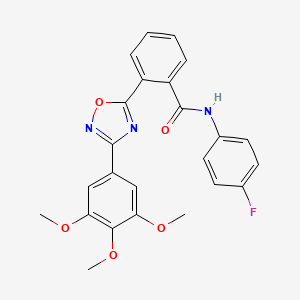
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7695733.png)
